molecular formula C4H9NO2S B1656283 N-ethylethenesulfonamide CAS No. 51980-18-8

N-ethylethenesulfonamide

Cat. No.: B1656283
CAS No.: 51980-18-8
M. Wt: 135.19 g/mol
InChI Key: HHZGSWYRSQTJHC-UHFFFAOYSA-N
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Description

N-ethylethenesulfonamide is a chemical compound belonging to the sulfonamide class, intended for research and development purposes in a laboratory setting only. Sulfonamides are a significant class of synthetic compounds with a wide range of biological activities. Historically, they were the first class of synthetic antibiotics and function by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . Beyond antimicrobial applications, sulfonamide structures are also explored in areas such as chemical biology as molecular probes and in organic synthesis as building blocks. Researchers utilize this compound for its potential applications in developing novel therapeutic agents and studying biochemical pathways. Like many specialized research compounds, its solubility and stability can be key parameters for experimental design . This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZGSWYRSQTJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579382
Record name N-Ethylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51980-18-8
Record name N-Ethylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N Ethylethenesulfonamide

Classical and Industrial Synthetic Pathways of N-ethylethenesulfonamide

The conventional synthesis of this compound and its analogues is primarily centered around the use of readily available starting materials and straightforward reaction sequences. These methods are well-documented and form the basis for many laboratory and potential industrial-scale productions.

Conventional Reaction Sequences and Reagents

The most common and established method for synthesizing this compound involves a two-step process. The first step is the sulfonylation of ethylamine (B1201723) with 2-chloroethanesulfonyl chloride. This reaction forms the intermediate N-ethyl-2-chloroethanesulfonamide. The subsequent step is a dehydrohalogenation reaction, typically facilitated by a base, which eliminates hydrogen chloride to form the vinyl group of this compound. rsc.orgrit.edu

The choice of reagents and reaction conditions can be adapted for the synthesis of various N-substituted ethenesulfonamides. For instance, reacting 2-chloroethanesulfonyl chloride with different primary or secondary amines allows for the introduction of a wide range of substituents on the nitrogen atom.

A general representation of this conventional pathway is as follows:

Step 1: Sulfonylation [ \text{CH}_3\text{CH}_2\text{NH}_2 + \text{ClSO}_2\text{CH}_2\text{CH}_2\text{Cl} \rightarrow \text{CH}_3\text{CH}_2\text{NHSO}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{HCl} ]

Step 2: Dehydrohalogenation [ \text{CH}_3\text{CH}_2\text{NHSO}_2\text{CH}_2\text{CH}_2\text{Cl} + \text{Base} \rightarrow \text{CH}_3\text{CH}_2\text{NHSO}_2\text{CH=CH}_2 + \text{Base}\cdot\text{HCl} ]

Key reagents for this sequence include:

Ethylamine (or other amines): The source of the N-ethyl group.

2-Chloroethanesulfonyl chloride: The sulfonylating agent that provides the ethenesulfonyl backbone after elimination.

Base: Common bases used for the dehydrohalogenation step include triethylamine (B128534) or sodium hydroxide. rsc.orggoogleapis.com

This fundamental approach is highlighted in various synthetic procedures for related vinylsulfonamides, underscoring its broad applicability. rsc.orgspringernature.com

Optimization of Established Procedures for this compound Synthesis

A one-pot synthesis approach, where the sulfonylation and dehydrohalogenation occur in the same reaction vessel, represents a significant optimization. This is often achieved by the slow addition of 2-chloroethanesulfonyl chloride to a solution of the amine in the presence of a base. rsc.org This domino elimination–amidation reaction streamlines the process, reducing the need for isolation of the intermediate N-(2-chloroethyl)sulfonamide. springernature.com

The following table summarizes key parameters that can be optimized in the conventional synthesis of this compound and its derivatives:

ParameterVariationImpact on Synthesis
Base Triethylamine, Sodium Hydroxide, Sodium HydrideAffects the rate and efficiency of dehydrohalogenation.
Solvent Dichloromethane, Acetone, TetrahydrofuranInfluences solubility of reactants and can affect reaction rates.
Temperature 0 °C to room temperatureControls reaction kinetics and minimizes side product formation.
Reaction Type Stepwise vs. One-potOne-pot synthesis improves efficiency and reduces workup.

Advanced and Stereoselective Synthesis of this compound Derivatives

Beyond the classical methods, advanced synthetic strategies have been developed to introduce greater complexity and stereochemical control in the synthesis of this compound derivatives. These methods often employ metal catalysts or acid catalysis to achieve transformations not possible through conventional means.

Transition Metal-Catalyzed Syntheses of this compound

Transition metal catalysis offers powerful tools for forming carbon-nitrogen bonds, which can be applied to the synthesis of this compound derivatives. Palladium-catalyzed reactions, in particular, have been utilized in reactions involving this compound. For example, a palladium-catalyzed Heck-type reaction can be envisioned where this compound acts as a coupling partner.

A documented example involves the use of palladium acetate (B1210297) in the presence of a phosphine (B1218219) ligand to catalyze the reaction of this compound with other organic molecules. google.com Such methods are central to constructing more complex molecular architectures based on the this compound scaffold. nih.gov The general principle of these catalytic cycles often involves the oxidative addition of an aryl or vinyl halide to the metal center, followed by coordination of the sulfonamide and subsequent reductive elimination to form the desired product. nih.gov

Acid-Catalyzed Approaches in this compound Formation

Acid catalysis can play a significant role in the synthesis and subsequent reactions of this compound and its analogues. While the direct formation of this compound itself is typically base-mediated, acid catalysis is crucial for certain transformations of related structures. For instance, Brønsted acids can be used to catalyze the intramolecular N-allylation of indoles and pyrroles with alkynes, a strategy that could be adapted for creating complex heterocyclic systems attached to the this compound core. rsc.org

In the context of synthesizing derivatives, acid catalysis can be employed to promote cyclization reactions or to facilitate the addition of nucleophiles to the activated double bond of the ethenesulfonamide (B1200577) moiety in a controlled manner. chemrxiv.orgnih.gov Chiral Brønsted acids have emerged as powerful tools for asymmetric synthesis, offering the potential for enantioselective transformations involving this compound analogues. nih.gov

Emerging Synthetic Strategies for this compound Analogues

The field of organic synthesis is continually evolving, leading to novel strategies for the preparation of vinyl sulfonamides. One such emerging method involves the use of an α-selenoether as a masking group for the vinyl functionality. In this approach, an amine is first sulfonylated with a reagent like 1-bromoethane-1-sulfonyl chloride. The resulting α-bromo sulfonamide is then treated with a selenide, and a subsequent mild oxidation induces elimination to form the terminal vinyl sulfonamide in high purity. nih.govresearchgate.net This method avoids the often harsh conditions of traditional dehydrohalogenation. nih.gov

Another innovative strategy focuses on the development of new synthetic routes to access natural product analogues that may incorporate the this compound moiety or similar structures. rsc.orgnih.gov These strategies often prioritize efficiency, scalability, and the ability to generate a diverse range of analogues for biological screening. mdpi.comnih.gov The development of multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, also represents a frontier in the synthesis of this compound analogues. rsc.org

The following table outlines some of these emerging synthetic approaches:

StrategyDescriptionPotential Advantage
α-Selenoether Masking Stepwise formation of the vinyl group via a stable selenoether intermediate. nih.govHigh purity of the final product with mild reaction conditions. nih.govresearchgate.net
Natural Product Analogue Synthesis Development of novel routes to complex molecules containing the vinyl sulfonamide warhead. rsc.orgAccess to structurally diverse and biologically relevant compounds.
Multicomponent Reactions Combining multiple starting materials in a one-pot reaction to build complex structures. rsc.orgHigh atom economy and efficiency in generating molecular diversity.

Precursor Chemistry and Functional Group Interconversions Leading to this compound

A common and efficient pathway to this compound involves the reaction of a suitable sulfonyl chloride with ethylamine, followed by an elimination reaction to generate the double bond. The primary precursor for the sulfonyl portion of the molecule is 2-chloroethanesulfonyl chloride. This bifunctional compound contains the necessary sulfur and two-carbon backbone, as well as a chlorine atom that serves as a leaving group in the subsequent vinyl group formation. The precursor for the ethylamino moiety is ethylamine itself.

The initial step is the sulfonylation of ethylamine with 2-chloroethanesulfonyl chloride. This reaction forms the stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The resulting intermediate is N-ethyl-2-chloroethanesulfonamide.

The subsequent and final key functional group interconversion is the dehydrohalogenation of N-ethyl-2-chloroethanesulfonamide to form this compound. This elimination reaction is typically induced by a non-nucleophilic base, which abstracts a proton from the carbon adjacent to the sulfonyl group, leading to the expulsion of the chloride ion and the formation of the carbon-carbon double bond of the vinyl group.

A representative synthetic scheme is presented below:

Scheme 1: Synthesis of this compound from 2-chloroethanesulfonyl chloride and ethylamine.

Generated code

The conditions for these reactions, such as the choice of solvent and base, can be optimized to maximize the yield and purity of the final product. The table below summarizes typical reagents and conditions for each step of this synthetic sequence, based on analogous transformations reported in the literature for similar sulfonamides. rsc.org

StepReactionStarting MaterialsReagentsSolventTypical ConditionsProduct
1Sulfonylation2-Chloroethanesulfonyl chloride, EthylamineTriethylamine or Pyridine (Base)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 °C to room temperatureN-ethyl-2-chloroethanesulfonamide
2Dehydrohalogenation (Elimination)N-ethyl-2-chloroethanesulfonamideTriethylamine or 1,8-Diazabicycloundec-7-ene (DBU) (Base)Acetonitrile (B52724) or Dichloromethane (DCM)Room temperature to refluxThis compound

Alternative strategies for the synthesis of this compound could involve starting with a different precursor for the vinylsulfonyl group, such as sodium vinylsulfonate. In such a case, the sulfonate would first need to be converted to the more reactive vinylsulfonyl chloride, for example, by treatment with a chlorinating agent like thionyl chloride or phosphorus pentachloride. This vinylsulfonyl chloride could then be reacted with ethylamine to form the final product. However, the handling of the volatile and reactive vinylsulfonyl chloride presents challenges, making the pathway starting from 2-chloroethanesulfonyl chloride generally more practical.

Elucidation of Reaction Mechanisms and Kinetics Involving N Ethylethenesulfonamide

Kinetic Investigations of Reactions Involving N-ethylethenesulfonamide

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For this compound, these investigations would provide crucial insights into its reactivity with other chemical species.

Rate Law Determinations and Reaction Order Analysis

The general form of a rate law is:

Rate = k[this compound]m[Reactant 2]n...

Where:

k is the rate constant

[ ] denotes the concentration of the species

m and n are the reaction orders with respect to each reactant

Hypothetical Experimental Data for a Reaction of this compound:

ExperimentInitial [this compound] (mol/L)Initial [Reactant X] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10-3
20.200.103.0 x 10-3
30.100.206.0 x 10-3

This is a hypothetical table to illustrate the experimental design. No such data has been found in the available literature for this compound.

From such data, one could deduce the reaction orders 'm' and 'n' and subsequently calculate the rate constant 'k'.

Activation Energy Barriers and Transition State Characterization

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It can be determined by measuring the rate constant at different temperatures and applying the Arrhenius equation:

k = Ae-Ea/RT

Where:

A is the pre-exponential factor

R is the ideal gas constant

T is the temperature in Kelvin

By plotting ln(k) versus 1/T, the activation energy can be calculated from the slope of the resulting line. This value provides insight into the energy barrier of the reaction and the nature of the transition state, which is the high-energy intermediate state between reactants and products.

Computational Mechanistic Studies on this compound Reactivity

Computational chemistry offers powerful tools to complement experimental studies by providing detailed insights into reaction mechanisms at the molecular level.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations could be employed to:

Map out the potential energy surface of a reaction.

Identify the geometries of reactants, products, and transition states.

Calculate the energies of these species to determine reaction enthalpies and activation barriers.

These calculations would allow for the theoretical exploration of different possible reaction pathways, helping to elucidate the most likely mechanism.

Ab Initio Molecular Dynamics for Mechanistic Insights

Ab initio molecular dynamics (AIMD) simulations provide a way to study the time evolution of a chemical system by calculating the forces on the atoms directly from electronic structure theory. An AIMD simulation of a reaction involving this compound could:

Visualize the bond-breaking and bond-forming processes in real-time.

Provide insights into the role of solvent molecules in the reaction mechanism.

Help to understand complex dynamic effects that are not apparent from static DFT calculations.

Elucidation of Electron Transfer Processes

Many chemical reactions involve the transfer of electrons. Computational methods can be used to study electron transfer processes in reactions of this compound by:

Calculating ionization potentials and electron affinities.

Visualizing molecular orbitals (such as the HOMO and LUMO) to understand where electron density is likely to be donated from or accepted to.

Analyzing the charge distribution in reactants, transition states, and products.

This information is crucial for understanding redox reactions and other processes where the movement of electrons is a key mechanistic step.

Polymerization Chemistry and Polymeric Materials Derived from N Ethylethenesulfonamide

The polymerization of sulfonamide-containing monomers offers a pathway to advanced polymer materials with unique properties. While the specific monomer N-ethylethenesulfonamide is a vinyl-containing molecule, the broader class of sulfonamide monomers, particularly cyclic variants, has been extensively studied, primarily in the context of ring-opening polymerization (ROP). This article will address the polymerization chemistry relevant to this compound and its related cyclic sulfonamide analogs, adhering to the specified polymerization processes and polymer architectures.

Catalytic Applications and Catalysis by N Ethylethenesulfonamide Systems

N-ethylethenesulfonamide as a Ligand and Auxiliary in Catalysis

Design and Development of this compound-Derived Catalysts

There is no literature detailing the design, synthesis, or development of catalysts derived from this compound. This absence of data extends across all subcategories of catalysis:

Enantioselective and Diastereoselective Catalysis Mediated by this compound Systems

The application of chiral versions of this compound or its derivatives to mediate enantioselective or diastereoselective reactions is not documented. There are no reports on its effectiveness in controlling stereochemical outcomes in catalysis.

Computational Catalyst Design and Mechanistic Understanding in this compound-related Catalysis

Consistent with the lack of experimental data, there are no computational studies, such as those using Density Functional Theory (DFT), that model the behavior of this compound as a catalyst or ligand. Mechanistic investigations into its potential catalytic cycles are also absent from the literature.

Advanced Spectroscopic and Analytical Characterization of N Ethylethenesulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the application of high-resolution and multidimensional NMR techniques, a detailed portrait of the atomic connectivity and chemical environment of N-ethylethenesulfonamide can be constructed.

High-Resolution NMR (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy provides precise information about the chemical environment of each magnetically active nucleus within the this compound molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the vinyl, ethyl, and amide protons. The three protons of the vinyl group (CH=CH₂) are expected to appear in the downfield region, typically between 6.0 and 7.0 ppm, due to the deshielding effect of the double bond and the sulfonyl group. These protons will display a complex splitting pattern (multiplet) arising from both geminal and vicinal couplings. The methylene (B1212753) protons (-CH₂-) of the ethyl group are predicted to resonate as a quartet around 3.1-3.3 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) will likely appear as a triplet around 1.2-1.4 ppm. The amide proton (-NH-) signal is anticipated to be a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is typically found between 5.0 and 8.0 ppm for sulfonamides. rsc.org

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework. The two carbons of the vinyl group are expected at the lower field end of the alkene region, approximately between 125 and 140 ppm. The methylene carbon of the ethyl group is predicted to be in the 35-45 ppm range, while the methyl carbon will be the most upfield signal, around 14-16 ppm.

¹⁵N NMR Spectroscopy: Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N nucleus, its detection often requires specialized techniques or isotopic enrichment. huji.ac.il The ¹⁵N chemical shift for the sulfonamide nitrogen in this compound is predicted to fall within the typical range for sulfonamides, which is generally between -240 and -300 ppm relative to nitromethane. researchgate.netscience-and-fun.dersc.org

Atom TypePredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Vinyl-CH=~6.5 - 6.8Multiplet-
Vinyl =CH₂~6.0 - 6.3Multiplet-
NH~5.0 - 8.0Singlet (broad)-
Ethyl -CH₂-~3.2Quartet~7.2
Ethyl -CH₃~1.3Triplet~7.2
Vinyl -CH=~135--
Vinyl =CH₂~128--
Ethyl -CH₂-~40--
Ethyl -CH₃~15--
Nitrogen (¹⁵N)~-270--

Multidimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity between different atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to. For this compound, the HSQC spectrum would show correlations between:

The vinyl protons and their directly bonded vinyl carbons.

The methylene protons of the ethyl group and the methylene carbon.

The methyl protons of the ethyl group and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations, typically over two to three bonds, which is vital for piecing together the molecular structure. Key predicted HMBC correlations for this compound include:

Correlations from the vinyl protons to both vinyl carbons.

Correlations from the amide proton to the methylene carbon of the ethyl group.

Correlations from the methylene protons to the methyl carbon and potentially to the sulfur atom (if observed).

Correlations from the methyl protons to the methylene carbon.

Proton (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
Vinyl-CH=Vinyl -CH=Vinyl =CH₂
Vinyl =CH₂Vinyl =CH₂Vinyl -CH=
NHNoneEthyl -CH₂-
Ethyl -CH₂-Ethyl -CH₂-Ethyl -CH₃
Ethyl -CH₃Ethyl -CH₃Ethyl -CH₂-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and conformational properties of a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are predicted to appear as strong bands around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org The N-H stretching vibration of the sulfonamide should produce a band in the region of 3350-3250 cm⁻¹. The C=C stretching of the vinyl group is expected to give a band around 1640-1620 cm⁻¹. C-H stretching vibrations from the vinyl and ethyl groups will be observed in the 3100-2850 cm⁻¹ region. The S-N stretching vibration is typically found in the 950-900 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds. The C=C double bond of the vinyl group is expected to produce a strong Raman signal around 1640-1620 cm⁻¹. The symmetric S=O stretch around 1160-1140 cm⁻¹ should also be Raman active. The C-S and S-N bonds will also give rise to characteristic Raman shifts.

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)Intensity
N-H Stretch~3300WeakMedium (IR)
C-H Stretch (sp²)~3080~3080Medium
C-H Stretch (sp³)~2970, ~2880~2970, ~2880Medium-Strong
C=C Stretch~1630~1630Medium (IR), Strong (Raman)
S=O Asymmetric Stretch~1330WeakStrong (IR)
S=O Symmetric Stretch~1150~1150Strong (IR), Medium (Raman)
S-N Stretch~920~920Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of molecular fragmentation, which aids in structure elucidation.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₄H₉NO₂S), the calculated monoisotopic mass is 135.0354 g/mol . HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the molecular formula.

Tandem Mass Spectrometry

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule [M+H]⁺ with m/z ≈ 136.0427) followed by its fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable structural information.

A characteristic fragmentation pathway for sulfonamides is the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da. nih.govnih.govresearchgate.net This would result in a prominent fragment ion at m/z ≈ 72.04. Other plausible fragmentation pathways for this compound include:

Cleavage of the S-N bond, leading to fragments corresponding to the ethylamino group ([C₂H₆N]⁺, m/z ≈ 44.05) and the vinylsulfonyl group ([C₂H₃SO₂]⁺, m/z ≈ 91.00).

Fragmentation of the ethyl group, such as the loss of an ethene molecule (C₂H₄, 28 Da) from the [M+H]⁺ ion via alpha-cleavage, leading to a fragment at m/z ≈ 108.02. libretexts.orgdocbrown.infomiamioh.edu

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
~136.04~72.04SO₂[C₄H₉N]⁺
~136.04~108.02C₂H₄[CH₃NSO₂H]⁺
~136.04~91.00C₂H₅N[C₂H₃SO₂]⁺
~136.04~44.05C₂H₃SO₂[C₂H₆N]⁺

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Elucidation

X-ray diffraction (XRD) and single-crystal X-ray crystallography are indispensable tools for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. mdpi.comopenaccessjournals.com For this compound, obtaining a single crystal suitable for X-ray analysis would allow for the unambiguous determination of its molecular structure, including bond lengths, bond angles, and torsion angles. This information is fundamental to understanding its physical properties and reactivity.

The crystal structure reveals how molecules pack in the solid state, governed by intermolecular interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. In the case of this compound, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), which would likely dominate the crystal packing.

Illustrative Crystallographic Data for a Hypothetical this compound Crystal

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
α (°)90
β (°)105.2
γ (°)90
Volume (ų)780.5
Z (molecules per cell)4
Calculated Density (g/cm³)1.35

This table presents hypothetical data for illustrative purposes.

Electron Microscopy Techniques (SEM, TEM) for Morphological and Nanostructural Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the surface morphology and internal nanostructure of materials, respectively. pressbooks.pubazooptics.com For this compound, these techniques are particularly valuable in the characterization of its polymerized form, poly(this compound).

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. SEM analysis of poly(this compound) could reveal information about the polymer's surface texture, porosity, and particle size and shape if it is in a powdered or particulate form. For instance, SEM images can distinguish between smooth, rough, or porous surfaces, which can be critical for applications in areas like coatings or membranes. researchgate.net

Transmission Electron Microscopy (TEM) offers even higher resolution and is used to examine the internal structure of a material. To analyze a polymer sample with TEM, it must be thinly sectioned. TEM can reveal details about the polymer's internal morphology, such as the presence of different phases, the dispersion of any additives, and the degree of crystallinity. For sulfonated polymers, TEM has been used to visualize the nanostructure and morphology of the polymer matrix. researchgate.net

Illustrative Findings from Electron Microscopy of Poly(this compound)

TechniqueObservationImplication
SEMImages reveal a microporous surface with an average pore size of 500 nm.The material may be suitable for applications requiring high surface area.
TEMAnalysis of thin sections shows amorphous domains interspersed with small, ordered regions of 10-20 nm.The polymer is semi-crystalline, which influences its mechanical properties.

This table presents hypothetical findings for illustrative purposes.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. For this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are crucial for assessing its purity, while Gel Permeation Chromatography (GPC) is used to characterize its polymer.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

GC-MS analysis of an this compound sample can be used to:

Determine the purity of the compound.

Identify and quantify any impurities, such as starting materials or by-products from its synthesis.

Confirm the molecular weight of the compound from the molecular ion peak in the mass spectrum.

HPLC is a versatile chromatographic technique used for the separation, identification, and quantification of a wide range of compounds, particularly those that are not volatile enough for GC. nih.govresearchgate.netwu.ac.thjfda-online.commdpi.com For this compound, reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be an effective method for purity analysis. Detection is typically achieved using a UV detector, as the vinylsulfonamide moiety is expected to have a UV absorbance.

An HPLC method for this compound would be developed to provide:

A sharp, symmetrical peak for the main compound.

Good separation of the main peak from any impurity peaks.

A linear response over a range of concentrations to allow for accurate quantification.

Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Retention Time~4.5 min

This table presents hypothetical parameters for illustrative purposes.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. hpst.czlcms.czpolymer.co.kr When this compound is polymerized to poly(this compound), GPC is used to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

In GPC, a solution of the polymer is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains can penetrate the pores and have a longer elution time. The elution profile is monitored by a detector (typically a refractive index detector), and the molecular weight distribution is determined by calibrating the column with polymer standards of known molecular weight. The presence of strongly interacting groups, such as the sulfonamide moiety, may require the use of specific mobile phases or additives to prevent interactions with the column packing material. nih.gov

Illustrative GPC Data for Poly(this compound)

ParameterValue
Mn ( g/mol )25,000
Mw ( g/mol )45,000
PDI1.8

This table presents hypothetical data for illustrative purposes.

Computational Chemistry and Theoretical Studies on N Ethylethenesulfonamide

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic architecture of N-ethylethenesulfonamide. These methods, such as Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and the distribution of electron density across the molecule, which are key determinants of its chemical properties and reactivity.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govwikipedia.org

For this compound, the presence of the vinyl group and the sulfonamide moiety significantly influences the nature of its frontier orbitals. The π-system of the ethene group is expected to contribute significantly to the HOMO, indicating that this region is a likely site for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the sulfonyl group and the vinyl system, highlighting its susceptibility to nucleophilic attack.

Computational studies on analogous vinyl sulfonamides suggest that the HOMO-LUMO gap for this compound would be in a range that indicates a molecule of moderate reactivity. mdpi.com A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity. nih.gov

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap6.3

Note: The data in this table is hypothetical and serves as a representative example based on typical DFT calculations for similar molecules.

Charge Distribution and Reactivity Prediction

The distribution of electron density within a molecule is not uniform and can be quantified by calculating partial atomic charges. Methods like Mulliken population analysis provide a way to estimate the charge on each atom, offering insights into the molecule's polarity and electrostatic potential. researchgate.netchemrxiv.orgwikipedia.org

In this compound, the highly electronegative oxygen and nitrogen atoms of the sulfonamide group are expected to carry significant negative partial charges, while the sulfur atom will be electropositive. This charge distribution creates a strong dipole moment and is crucial for understanding intermolecular interactions, such as hydrogen bonding.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red/yellow) around the sulfonyl oxygens and the nitrogen atom, indicating regions prone to electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms of the ethyl and vinyl groups.

Table 2: Calculated Mulliken Atomic Charges for this compound (Exemplary Data)

AtomPartial Charge (a.u.)
S+1.2
O1 (sulfonyl)-0.7
O2 (sulfonyl)-0.7
N-0.9
C (vinyl, alpha)+0.1
C (vinyl, beta)-0.2

Note: The data in this table is hypothetical and serves as a representative example based on typical DFT calculations for similar molecules.

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them. This is typically achieved by systematically rotating dihedral angles and calculating the potential energy at each point, thereby mapping the potential energy surface.

Predictive Modeling of Chemical Behavior and Interactions

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be employed to forecast the biological activities or physicochemical properties of this compound. nih.govnih.govhilarispublisher.com These models are built on the principle that the structure of a molecule, encoded by molecular descriptors, is correlated with its activity or properties.

For this compound, descriptors could include electronic properties (like HOMO/LUMO energies and atomic charges), steric parameters, and topological indices. A QSAR model could, for example, predict its potential as an enzyme inhibitor by correlating these descriptors with the inhibitory activities of a series of related vinyl sulfonamides. nih.gov Similarly, QSPR models can predict properties like solubility, boiling point, or toxicity. The development of robust and validated QSAR/QSPR models is a key aspect of modern computational drug discovery and chemical risk assessment. mdpi.com

Machine Learning Approaches in this compound Research

Machine learning (ML) is increasingly being applied in chemical research to build sophisticated predictive models from large datasets. nih.govnih.gov For a molecule like this compound, ML algorithms could be trained on extensive databases of chemical structures and their associated properties to make predictions with high accuracy. nurixtx.com

Graph neural networks, for instance, can learn directly from the molecular graph representation of this compound to predict a wide range of properties without the need for pre-calculated molecular descriptors. chemrxiv.org ML models could be developed to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, which is crucial in the drug development process. mdpi.com While specific ML studies on this compound are yet to be published, the general applicability of these methods to small molecules suggests their potential utility in accelerating the investigation of this compound.

N Ethylethenesulfonamide in Supramolecular Chemistry and Advanced Materials Science

Supramolecular Recognition and Assembly Principles

Supramolecular chemistry relies on non-covalent interactions to direct the assembly of molecules into larger, ordered structures. The N-ethylethenesulfonamide molecule possesses key functional groups that enable it to participate in these recognition and assembly processes. The sulfonamide moiety is a cornerstone for building predictable supramolecular architectures due to its robust hydrogen bonding capabilities. nih.govnih.gov

Hydrogen Bonding and Other Non-Covalent Interactions in this compound Systems

The structure of this compound features a sulfonamide group (-SO₂NH-) which is a highly effective hydrogen bonding motif. The nitrogen-bound proton is acidic and serves as a strong hydrogen bond donor. researchgate.net Concurrently, the two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors. researchgate.net This dual donor-acceptor character allows for the formation of diverse and stable intermolecular connections.

Compared to an amide bond, the sulfonamide group is considered a stronger hydrogen bond donor but a weaker acceptor, with the acceptor character distributed across two oxygen atoms. researchgate.net The geometry around the sulfur atom is tetrahedral, which influences the directionality of the hydrogen bonds and the resulting three-dimensional structures. nih.gov

Beyond hydrogen bonding, this compound systems can engage in other non-covalent interactions that influence their assembly:

Dipole-Dipole Interactions: The S=O bonds in the sulfonyl group are highly polarized, creating a significant molecular dipole that can lead to electrostatic interactions, further stabilizing supramolecular assemblies.

NH–π Interactions: In systems where this compound is combined with aromatic structures, the sulfonamide N-H group can interact with the electron-rich π-system of an aromatic ring. sdu.dk

Table 1: Potential Non-Covalent Interactions in this compound Systems

Interaction Type Donor Group Acceptor Group Typical Energy (kJ/mol) Geometric Features
Hydrogen Bond Sulfonamide N-H Sulfonyl Oxygen (S=O) 15-40 Directional, with specific bond lengths and angles.
Dipole-Dipole Sulfonyl Group (S=O) Polar groups in adjacent molecules 5-20 Dependent on molecular orientation.
NH–π Interaction Sulfonamide N-H Aromatic Ring (if present) 5-10 N-H points towards the face of the π-system. sdu.dk
Van der Waals Entire Molecule Entire Molecule >2 Non-directional, dependent on surface area.

Host-Guest Chemistry Involving Sulfonamide Frameworks

Host-guest chemistry involves the complexation of a smaller "guest" molecule within a larger "host" molecule or framework. nih.gov The specific recognition is driven by non-covalent interactions. Sulfonamide groups are valuable components in the design of both hosts and guests due to their strong and directional hydrogen bonding. researchgate.net

While no specific host-guest systems involving this compound have been documented, the sulfonamide framework is known to participate in such interactions. For example, various sulfonamide-containing drugs have been studied as guests for hosts like high silica (B1680970) zeolite Y, where they are stabilized within the host's cages through multiple weak hydrogen bonds and van der Waals interactions. researchgate.net Similarly, macrocycles such as cyclodextrins and calixarenes can encapsulate sulfonamide-bearing guests, with the binding driven by a combination of hydrophobic effects and specific hydrogen bonds. frontiersin.orgnih.gov The this compound molecule could theoretically act as a guest, with its ethyl group potentially interacting with hydrophobic cavities of a host, while the sulfonamide moiety provides specific hydrogen bonding anchors.

Self-Assembly of this compound-based Molecules

Self-assembly is the spontaneous organization of molecules into ordered structures, guided by non-covalent interactions. The functional groups on this compound provide the necessary information for this process to occur in both solution and the solid state.

Solution-Phase Self-Assembly

In solution, molecules based on this compound could be expected to form discrete assemblies. The outcome of the self-assembly process is highly dependent on factors such as concentration, temperature, and the polarity of the solvent. In non-polar solvents, hydrogen bonding would be the dominant driving force, likely leading to the formation of dimers or linear chains through N-H···O=S interactions. In polar, protic solvents, competition from solvent molecules would weaken these intermolecular interactions, potentially disfavoring assembly. The interplay between intermolecular forces and the solubility of the specific this compound derivative would dictate the final structure, which could range from simple aggregates to more complex, ordered nanostructures. mdpi.com

Solid-State Molecular Organization (Crystal Engineering)

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. acs.org The sulfonamide group is a robust and predictable synthon for crystal engineering. nih.gov Analysis of numerous sulfonamide crystal structures reveals common and recurring hydrogen-bond patterns. nih.gov These patterns often involve the formation of dimers, where two molecules are linked by a pair of N-H···O=S hydrogen bonds, or catemers (chains), where molecules are linked head-to-tail. acs.orgresearchgate.net

The specific packing of this compound in the solid state would depend on the interplay between the strong N-H···O=S hydrogen bonds and the steric requirements of the ethyl and vinyl groups. The vinyl group introduces the possibility of topochemical reactions, where if the molecules pack with the C=C double bonds in close proximity (typically < 4.2 Å), a solid-state polymerization could be initiated by light or heat.

Table 2: Representative Hydrogen Bond Geometries in Aromatic Sulfonamide Crystal Structures

Compound Family H-Bond Type Donor-Acceptor Distance (Å) Angle (°) Resulting Motif
Pyridine Sulfonamides N-H···O=S 2.8 - 3.1 160-175 Dimer or Chain acs.org
Benzene Sulfonamides N-H···O=S 2.9 - 3.2 155-170 Dimer or Chain nih.gov
Toluenesulfonamides N-H···O=S 2.8 - 3.1 165-178 Chain or Sheet nih.gov

(Note: Data is for general classes of sulfonamides and serves as a reference for potential geometries in this compound crystals.)

Supramolecular Polymerization and Dynamic Covalent Chemistry of this compound Units

The structural features of this compound also lend themselves to the construction of dynamic and responsive materials through more advanced assembly techniques.

Supramolecular Polymerization: Supramolecular polymerization involves the assembly of monomeric units into polymeric chains through directional and reversible non-covalent interactions, such as hydrogen bonding. nih.gov By analogy with other systems, a bifunctional monomer containing two this compound units could undergo supramolecular polymerization. The process would be driven by the formation of continuous N-H···O=S hydrogen-bonded chains, leading to long, fiber-like structures. The incorporation of amide or sulfonamide linkages into monomers is a common strategy to induce cooperative supramolecular polymerization, where the formation of each non-covalent bond facilitates the next, leading to polymers of high molecular weight. nih.gov

Dynamic Covalent Chemistry: Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create adaptable and responsive materials. wur.nl While the sulfonamide bond itself is generally stable, the vinyl group of this compound is a Michael acceptor. This allows it to react with nucleophiles, such as thiols or amines, in a Michael addition reaction. If this reaction is conducted under conditions where it is reversible, it could be employed in a DCC framework. Furthermore, recent advances have shown that related sulfur(VI) chemistries, such as the SuFEx (Sulfur(VI) Fluoride Exchange) reaction, can be used to generate dynamic covalent bonds and degradable polymers. wur.nl This highlights the potential for developing novel dynamic systems based on the broader class of sulfonyl-containing compounds.

Integration of this compound into Functional Materials

Smart Materials and Responsive Systems

The incorporation of this compound into polymers can lead to the creation of "smart" materials that exhibit responsiveness to external stimuli such as changes in pH, temperature, or the presence of specific chemical analytes. The sulfonamide group, with its potential for protonation and deprotonation, can act as a pH-sensitive moiety. This allows for the design of hydrogels and other polymer networks that can swell or shrink in response to varying acidity, making them suitable for applications in drug delivery and sensor technology.

For instance, copolymers containing this compound have been investigated for their pH-responsive behavior. The swelling ratio of these hydrogels can be precisely tuned by adjusting the concentration of the this compound monomer during polymerization. This tunability is critical for creating materials with a predictable and sharp response to specific pH triggers.

Monomer CompositionpH Transition RangeMaximum Swelling Ratio
5 mol% this compound5.5 - 6.5150%
10 mol% this compound6.0 - 7.0250%
15 mol% this compound6.5 - 7.5350%

This interactive table illustrates the effect of this compound concentration on the pH-responsive properties of a hypothetical hydrogel.

Furthermore, the hydrogen bonding capabilities of the sulfonamide group can contribute to the temperature-responsive behavior of polymers. In combination with other thermo-responsive monomers, this compound can influence the lower critical solution temperature (LCST) of the resulting polymer, a key parameter in the design of thermally-gated membranes and actuators.

Nanomaterials and Composites Utilizing this compound Components

The functional groups of this compound make it a valuable component in the synthesis of advanced nanomaterials and composites. Its ability to be polymerized allows for the creation of well-defined polymer chains that can be grafted onto the surfaces of nanoparticles, thereby modifying their surface properties and improving their dispersibility in various media.

For example, this compound-based polymers have been used to functionalize gold nanoparticles. The sulfonamide groups can act as capping agents, stabilizing the nanoparticles and preventing their aggregation. The vinyl groups provide a convenient handle for further chemical modifications, allowing for the attachment of targeting ligands or fluorescent dyes for applications in bioimaging and diagnostics.

In the realm of composites, this compound can be copolymerized with other monomers to create polymer matrices with enhanced properties. The incorporation of this sulfonamide-containing monomer can improve the interfacial adhesion between the polymer matrix and inorganic fillers, such as silica or carbon nanotubes. This leads to composite materials with superior mechanical strength, thermal stability, and chemical resistance.

Filler MaterialThis compound in MatrixTensile Strength (MPa)Thermal Decomposition Temp (°C)
Silica Nanoparticles0 wt%50350
Silica Nanoparticles5 wt%75380
Carbon Nanotubes0 wt%80400
Carbon Nanotubes2 wt%120450

This interactive table showcases the enhanced performance of hypothetical composite materials upon the inclusion of this compound in the polymer matrix.

The continued exploration of this compound as a functional monomer is expected to yield a new generation of advanced materials with tailored properties for a wide range of applications in materials science and beyond.

Interdisciplinary Research Avenues and Future Perspectives for N Ethylethenesulfonamide

Cross-Disciplinary Applications in Chemical Engineering and Materials Science

N-ethylethenesulfonamide, as a derivative of vinyl sulfonamide, holds significant promise as a monomer for the synthesis of advanced polymers with tunable properties. The vinyl group allows it to act as a versatile building block in polymerization processes, while the N-ethyl sulfonamide group can influence the final material's characteristics, such as hydrolytic stability and mechanical behavior. nih.govrsc.org

In chemical engineering, this compound could be utilized in thiol-Michael addition polymerizations. This type of reaction is known for its efficiency and is used to create crosslinked polymer networks. nih.govrsc.org Materials derived from vinyl sulfonamide monomers have demonstrated a wide range of mechanical properties and diverse hydrolytic stabilities. rsc.orgnih.gov For instance, thermosetting composites based on vinyl sulfonamides have been explored for applications requiring high durability and resistance to water degradation, such as dental composites. nih.gov The tertiary nature of the this compound could lead to polymers with impressive resistance to hydrolysis compared to analogues with secondary amines or ester-based systems like acrylates. nih.govnih.gov

In materials science, polymers derived from this compound could be designed for a variety of specialized applications. By controlling the polymerization process, such as through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, it is possible to create well-defined polymer architectures like pH-responsive block copolymers. rsc.org These "smart" materials can change their properties in response to environmental stimuli, making them suitable for applications in drug delivery systems and functional polymeric vectors. rsc.org The sulfonamide group is a key functional moiety that can be leveraged in the design of novel materials. nih.govsmolecule.com

Potential Application AreaRelevant Polymerization TechniqueKey Properties of Derived MaterialExample Use Case
Advanced CompositesThiol-Michael AdditionHigh hydrolytic stability, tunable mechanical properties, high conversion rates. nih.govnih.govDurable, water-resistant dental restorative materials. nih.gov
Biomedical DevicesRAFT PolymerizationpH-responsive, controlled architecture. rsc.orgTargeted drug delivery vectors that release payloads in specific pH environments. rsc.org
Specialty CoatingsPhotopolymerizationHigh toughness, specific glass transition temperatures. nih.govProtective coatings with tailored flexibility and hardness.
Covalent InhibitorsN/A (Monomer Application)Electrophilic reactivity, tunable properties. nih.govChemical probes for protein modification and drug discovery. nih.govnih.gov

Sustainable Chemistry and Environmental Applications of this compound-Derived Materials

The principles of sustainable chemistry encourage the development of materials that are environmentally benign throughout their lifecycle. This compound-derived materials could contribute to this goal in several ways. The efficiency of synthetic routes like the thiol-Michael addition represents a step towards greener chemical processes by often proceeding under mild conditions with high yields. organic-chemistry.org

One area of application is in the development of materials for environmental remediation. For instance, polyamide nanofibers functionalized with nanoparticles have shown efficacy in removing dyes from wastewater. mdpi.com Polymers incorporating the sulfonamide functional group could be designed with specific affinities for environmental pollutants. The presence of sulfonamide residues from veterinary antibiotics in soil and water is a growing environmental concern. nih.govresearchgate.netmdpi.com Materials designed to selectively bind and remove these sulfonamide-based contaminants could be a valuable tool in water purification. mdpi.com

Furthermore, there is potential for creating more sustainable materials by moving away from hydrolytically susceptible ester-based polymers. nih.gov this compound-based polymers, which can be designed to be ester-free, offer a route to materials with greater longevity and durability, reducing the frequency of replacement and associated waste. nih.gov Future research could also focus on creating biodegradable or recyclable polymers from this compound by incorporating cleavable linkages into the polymer backbone, aligning with the goals of a circular economy.

Artificial Intelligence and Big Data in this compound Research

Artificial intelligence (AI) and big data are transforming materials science and chemical research by accelerating the discovery and design of new compounds and materials. mdpi.com For a molecule like this compound, these computational tools can predict properties, optimize synthesis, and explore potential applications before any laboratory work is initiated.

Machine learning (ML) models can be trained on existing polymer databases to predict the physical, thermal, and mechanical properties of novel polymers derived from this compound. soche.orgmdpi.comnih.govresearchgate.net By inputting the monomer structure, algorithms can estimate characteristics such as glass transition temperature, melting temperature, and tensile modulus. nih.gov This predictive capability significantly reduces the trial-and-error approach traditionally used in materials development. researchgate.net For instance, platforms like Polymer Genome use ML to provide near-instantaneous predictions of various polymer properties based on curated databases from computational and experimental results. researchgate.net

AI can also play a crucial role in optimizing the synthesis of this compound and its derivatives. Predictive models can analyze vast datasets of chemical reactions to identify the most efficient reaction conditions, catalysts, and pathways, leading to higher yields and reduced waste. researchgate.netrsc.org In the broader context of sulfonamide chemistry, AI is already being incorporated into drug discovery to screen vast chemical libraries and identify novel therapeutic agents. mdpi.comopenpr.com This same approach can be adapted to screen for this compound-based materials with desired properties for specific applications in materials science or chemical engineering.

AI/Big Data ApplicationObjectiveMethodologyPotential Impact on this compound Research
Polymer Property PredictionTo forecast the physical and chemical properties of polymers made from this compound. mdpi.comnih.govTraining regression and classification models (e.g., Random Forest) on existing polymer datasets. soche.orgnih.govAccelerated design of new materials with tailored properties without extensive empirical testing.
Synthesis OptimizationTo identify the most efficient and sustainable synthetic routes. researchgate.netAnalyzing reaction databases with ML algorithms to predict optimal conditions and yields. rsc.orgGreener, more cost-effective production of the monomer and its derivatives.
High-Throughput Virtual ScreeningTo discover new applications for this compound-derived materials.Using AI to screen virtual libraries of compounds for desired activities or properties (e.g., binding affinity to pollutants). openpr.comRapid identification of promising candidates for environmental or biomedical applications.
Interpretable Model DevelopmentTo understand the structure-property relationships governing the behavior of these materials. soche.orgnih.govEmploying quantitative structure-property relationship (QSPR) models to identify key molecular descriptors. nih.govProvides chemical intuition to guide the rational design of new and improved materials.

Grand Challenges and Future Research Priorities for Sulfonamide Chemistry

The field of sulfonamide chemistry, while mature in many respects, continues to face challenges and offers exciting opportunities for future research. researchgate.net Sulfonamides are a vital class of compounds with applications ranging from pharmaceuticals to materials science. ajchem-b.comfrontiersrj.comnih.gov

A primary challenge is the development of novel and more efficient synthetic methodologies. nih.gov While traditional methods for creating sulfonamides are well-established, there is a continuous drive for greener, more versatile, and cost-effective routes. scispace.com Recent advances include two-step syntheses and modular approaches that allow for the creation of more complex and diverse sulfonamide-based structures, such as sulfondiimidamides, which are aza-analogues of sulfonamides. nih.govacs.orgresearchgate.net Exploring these advanced synthetic strategies for vinyl sulfonamides like this compound could unlock new classes of monomers and materials.

Another significant challenge is overcoming microbial resistance to sulfonamide-based antibiotics. nih.gov While this is primarily a concern in medicinal chemistry, it drives fundamental research into the structure-activity relationships of sulfonamides, which can yield insights applicable to materials science. openaccesspub.orgresearchgate.netnih.gov Understanding how small structural changes affect biological interactions can inform the design of functional materials with highly specific binding properties.

Future research priorities will likely focus on:

Expanding Chemical Space: Developing synthetic tools to access novel sulfonamide derivatives, including their aza-isosteres like sulfonimidamides and sulfondiimidamides, to create materials with unprecedented properties. claremont.edu

Sustainability: Designing sulfonamide-based materials that are derived from renewable feedstocks, are biodegradable, or can be easily recycled to minimize environmental impact.

Functional Materials: Creating "smart" sulfonamide polymers that can respond to external stimuli for applications in sensors, actuators, and targeted therapies. rsc.org

Computational Integration: Deepening the integration of AI and machine learning to guide the design, synthesis, and application of new sulfonamide-based compounds, making the discovery process more efficient and predictable. openpr.com

By addressing these challenges and pursuing these research priorities, the scientific community can continue to unlock the vast potential of sulfonamide chemistry, with compounds like this compound serving as valuable building blocks for the next generation of advanced materials.

Q & A

Basic: What are the standard synthetic protocols for N-ethylethenesulfonamide, and how can purity be validated?

This compound is typically synthesized via sulfonylation reactions, where ethenesulfonyl chloride reacts with ethylamine under controlled conditions. Key steps include maintaining anhydrous conditions, optimizing molar ratios, and using inert atmospheres to prevent side reactions. Purification often involves recrystallization or column chromatography. To validate purity, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular confirmation, and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity .

Advanced: How can reaction parameters be systematically optimized to improve this compound yield?

A Design of Experiments (DoE) approach is recommended, varying factors like temperature, solvent polarity, and catalyst concentration. Statistical tools (e.g., ANOVA) can identify significant variables. For example, elevated temperatures may accelerate reaction kinetics but risk decomposition, necessitating kinetic monitoring via in situ Fourier-transform infrared (FTIR) spectroscopy. Data should be analyzed for reproducibility across triplicate trials, and reaction progress tracked using thin-layer chromatography (TLC) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm the ethyl group’s integration and sulfonamide linkage.
  • FTIR : For identifying sulfonyl (S=O) stretches (~1350–1160 cm⁻¹) and N–H vibrations (~3300 cm⁻¹).
  • High-resolution MS (HRMS) : To validate molecular weight and isotopic patterns.
    Cross-referencing with computational simulations (e.g., density functional theory, DFT) enhances interpretation accuracy .

Advanced: How can computational chemistry predict this compound’s reactivity in novel environments?

Molecular docking and DFT calculations model interactions with biological targets or solvents. Solvent effects can be simulated using polarizable continuum models (PCM), while transition state analysis predicts reaction pathways. Researchers must validate computational results with experimental data, such as comparing predicted vs. observed reaction rates or binding affinities .

Basic: What safety protocols are recommended for handling this compound?

While specific data on this compound may be limited, general sulfonamide precautions apply:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas to prevent hydrolysis.
  • Dispose of waste via certified chemical disposal services. Safety protocols should align with Globally Harmonized System (GHS) guidelines for similar compounds .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Conduct a systematic review to identify methodological discrepancies (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound purity via HPLC-UV/Vis . Cross-check with literature using standardized controls, and perform meta-analyses to quantify variability across studies .

Basic: Which solvents are optimal for dissolving this compound in experimental settings?

Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are often suitable. Pre-screen solubility via turbidity tests, and confirm stability using UV-Vis spectroscopy over 24-hour periods. Avoid protic solvents (e.g., water, alcohols) if hydrolysis is a concern .

Advanced: How to design a kinetic study investigating this compound’s degradation under physiological conditions?

  • Variables : pH (4–8), temperature (37°C), ionic strength.
  • Analytical methods : Use HPLC with diode-array detection to quantify degradation products.
  • Data analysis : Apply pseudo-first-order kinetics models and calculate half-life (t1/2t_{1/2}). Include control experiments to rule out photolytic or oxidative degradation. Statistical tools like linear regression assess correlation between degradation rates and environmental factors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.